3H-Imidazo[4,5-c]pyridine-2-carbonitrile (CAS 1199773-52-8): A Comprehensive Technical Guide for Medicinal Chemistry
3H-Imidazo[4,5-c]pyridine-2-carbonitrile (CAS 1199773-52-8): A Comprehensive Technical Guide for Medicinal Chemistry
Executive Summary & Chemical Identity
The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—is a highly privileged pharmacophore in modern drug discovery. By replacing the N3 nitrogen of a standard purine ring with a carbon atom, medicinal chemists can fundamentally alter the molecule's hydrogen-bonding network, lipophilicity, and metabolic stability while retaining its ability to bind to critical ATP-binding sites and nucleotide receptors[1].
3H-Imidazo[4,5-c]pyridine-2-carbonitrile (CAS 1199773-52-8) serves as a vital, highly reactive building block. The presence of the electron-withdrawing 2-carbonitrile group provides an exceptional synthetic handle for downstream functionalization, allowing researchers to rapidly generate libraries of amidines, carboxylic acids, and tetrazoles (bioisosteres of carboxylic acids) for structure-activity relationship (SAR) optimization.
Quantitative Physicochemical Profile
| Property | Value |
| CAS Registry Number | 1199773-52-8 |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.13 g/mol |
| SMILES String | N#CC1=NC2=C(N1)C=NC=C2 |
| Core Scaffold | Imidazo[4,5-c]pyridine (3-Deazapurine) |
| Topological Polar Surface Area (TPSA) | 52.6 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Pharmacological Significance & Target Engagement
Imidazo[4,5-c]pyridine derivatives exhibit a broad spectrum of biological activities, primarily driven by their structural homology to endogenous purines[2]. Recent breakthroughs in oncology and immunology have highlighted two critical pathways where this scaffold excels:
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TLR7 Agonism in Immuno-Oncology: Systemic administration of Toll-like receptor 7 (TLR7) agonists leads to the robust activation of immune cells within the tumor microenvironment. Novel imidazo[4,5-c]pyridine compounds have recently been patented and published as potent TLR7 inhibitors/agonists for cancer immunotherapy[3].
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p53 Mutant (Y220C) Stabilization: The Y220C mutation destabilizes the p53 tumor suppressor protein, creating a druggable hydrophobic crevice. Imidazopyridine derivatives have been successfully deployed as small-molecule stabilizers that bind this pocket, restoring the wild-type conformation and apoptotic function of p53 in cancer cells[4].
Endosomal TLR7 signaling pathway activated by imidazo[4,5-c]pyridine derivatives.
Synthetic Methodology: Rationale & Workflow
Causality Behind the Experimental Design
Direct cyanation of a 2-halo-imidazo[4,5-c]pyridine typically requires expensive palladium catalysts (e.g., Pd(PPh3)4) and highly toxic reagents like zinc cyanide (Zn(CN)₂). To circumvent toxicity and scale-up bottlenecks, a highly efficient, transition-metal-free protocol is preferred.
This method relies on the cyclocondensation of 3,4-diaminopyridine with trichloroacetic acid to yield a 2-(trichloromethyl) intermediate. The extreme electron-withdrawing nature of the –CCl₃ group makes the adjacent carbon highly electrophilic. Subsequent treatment with aqueous ammonia triggers a nucleophilic displacement cascade: the ammonia attacks the electrophilic carbon, displacing the chlorides to form an unstable ortho-amide intermediate, which rapidly dehydrates in situ to yield the highly pure 2-carbonitrile[1].
Synthetic workflow for CAS 1199773-52-8 via a trichloromethyl intermediate.
Step-by-Step Protocol: A Self-Validating System
Step 1: Synthesis of 2-(Trichloromethyl)-3H-imidazo[4,5-c]pyridine
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Reagent Mixing: Suspend 3,4-diaminopyridine (1.0 equiv) in a minimal volume of glacial acetic acid. Slowly add trichloroacetic acid (1.2 equiv).
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Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4–6 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the diamine mass (m/z 110) is fully consumed, replaced by the trichloromethyl intermediate (m/z ~236).
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Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with saturated aqueous NaHCO₃ until a precipitate forms. Filter, wash with cold water, and dry under a vacuum.
Step 2: Ammonolysis to 3H-Imidazo[4,5-c]pyridine-2-carbonitrile
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Nucleophilic Attack: Dissolve the 2-(trichloromethyl) intermediate in ethanol. Cool the flask to 0°C using an ice bath.
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Ammonia Addition: Dropwise, add an excess of 28% aqueous ammonium hydroxide (NH₄OH). Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
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Workup & Purification: Concentrate the solvent under reduced pressure. Resuspend the crude residue in cold water, filter the resulting solid, and recrystallize from ethanol/water to yield the pure 3H-imidazo[4,5-c]pyridine-2-carbonitrile.
Analytical Validation Standards
To ensure the integrity of the synthesized batch, the following spectroscopic markers must be verified:
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FT-IR Spectroscopy: The definitive marker of success is the appearance of a sharp, distinct nitrile (C≡N) stretching band at ~2220 cm⁻¹ , coupled with the disappearance of the broad C-Cl stretches from the intermediate.
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¹³C NMR (DMSO-d₆): The nitrile carbon must appear as a distinct singlet at approximately 114–116 ppm . The highly deshielded trichloromethyl carbon (~90 ppm) from the intermediate must be completely absent.
Downstream Functionalization Strategies
The true value of CAS 1199773-52-8 lies in its versatility. Researchers can utilize the nitrile group to access multiple pharmacophores:
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Tetrazole Bioisosteres: Reacting the nitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂) in DMF yields a 5-substituted tetrazole. Tetrazoles have a pKa similar to carboxylic acids (~4.5) but offer superior metabolic stability and membrane permeability, making them highly desirable in oral drug formulations.
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Pinner Reaction for Amidines: Treating the nitrile with anhydrous HCl in an alcohol (forming an imidate), followed by an amine, yields an amidine. This is crucial for developing compounds that target protease active sites or require strong hydrogen bond donors for receptor anchoring.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) URL:[Link][5]
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Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer Source: ACS Medicinal Chemistry Letters URL:[Link][3]
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Furopyridine compounds as p53 mutant stabilizer and uses thereof (WO2024238406A1) Source: WIPO / Google Patents URL:[4]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: Molecules (MDPI) URL:[Link][2]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
